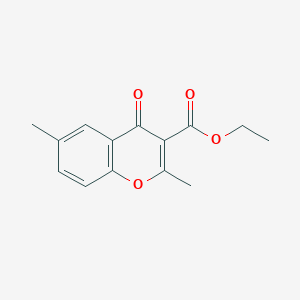

Ethyl 2,6-dimethyl-4-oxo-4H-chromene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,6-dimethyl-4-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-4-17-14(16)12-9(3)18-11-6-5-8(2)7-10(11)13(12)15/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCAZOOPINZVAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1=O)C=C(C=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization Approaches for Ethyl 2,6 Dimethyl 4 Oxo 4h Chromene 3 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds, offering detailed insights into the molecular framework. For Ethyl 2,6-dimethyl-4-oxo-4H-chromene-3-carboxylate, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques is crucial for the complete assignment of all proton and carbon signals.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for establishing connectivity between different atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would be instrumental in confirming the connectivity within the ethyl group (the quartet of the methylene protons correlating with the triplet of the methyl protons) and identifying any long-range couplings between the aromatic protons on the chromene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for the methyl and methylene groups of the ethyl ester, the two methyl groups on the chromene ring, and the aromatic C-H carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is critical for assigning quaternary carbons, which are not observed in HMQC/HSQC spectra. For instance, correlations from the methyl protons at position 2 to the C2, C3, and C4 carbons would confirm their placement. Similarly, correlations from the aromatic protons to the quaternary carbons of the benzene (B151609) ring would solidify their assignments.

| ¹H Signal (Predicted) | ¹³C Signal (Predicted) | COSY Correlations | HMBC Correlations |

| ~8.0 ppm (s, 1H, H-5) | ~124 ppm | H-7 | C-4, C-6, C-7, C-8a |

| ~7.5 ppm (d, 1H, H-7) | ~134 ppm | H-5, H-8 | C-5, C-6, C-8a |

| ~7.3 ppm (d, 1H, H-8) | ~117 ppm | H-7 | C-6, C-4a |

| ~4.3 ppm (q, 2H, -OCH₂CH₃) | ~61 ppm | -OCH₂CH₃ | C-3, C=O (ester), -OCH₂CH₃ |

| ~2.5 ppm (s, 3H, 2-CH₃) | ~15 ppm | - | C-2, C-3, C-4 |

| ~2.4 ppm (s, 3H, 6-CH₃) | ~21 ppm | - | C-5, C-6, C-7 |

| ~1.4 ppm (t, 3H, -OCH₂CH₃) | ~14 ppm | -OCH₂CH₃ | -OCH₂CH₃, C=O (ester) |

Advanced Pulse Sequences for Stereochemical Assignment

While this compound is not chiral, advanced NMR pulse sequences can be employed to probe the three-dimensional structure and conformation of molecules in solution. Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can reveal through-space proximity of protons. For the target molecule, these experiments could provide information on the preferred orientation of the ethyl ester group relative to the chromene ring system.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₄H₁₄O₄), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula with a high degree of confidence.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₄O₄ |

| Monoisotopic Mass | 246.0892 g/mol |

| Calculated m/z for [M+H]⁺ | 247.0965 |

| Calculated m/z for [M+Na]⁺ | 269.0784 |

Fragmentation Pathway Analysis

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. By employing techniques such as tandem mass spectrometry (MS/MS), the precursor ion of this compound can be isolated and fragmented. The resulting product ions would correspond to the loss of specific functional groups, providing further confirmation of the molecule's structure. Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, the loss of the entire ethyl ester group, and retro-Diels-Alder reactions of the chromene ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands that confirm its structure.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (γ-pyrone) | ~1650-1630 |

| C=O Stretch (α,β-unsaturated ester) | ~1720-1700 |

| C=C Stretch (aromatic and pyrone) | ~1600-1450 |

| C-O Stretch (ester and ether) | ~1300-1000 |

| C-H Stretch (aromatic) | ~3100-3000 |

| C-H Stretch (aliphatic) | ~3000-2850 |

The presence of two distinct carbonyl stretching frequencies would be a key diagnostic feature, confirming the presence of both the ketone in the pyrone ring and the ester group. The exact positions of these bands can provide further insight into the electronic environment of the carbonyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic transitions within a molecule. For compounds like this compound, which contains a conjugated π-electron system, UV-Vis spectroscopy provides valuable information about the energy gaps between molecular orbitals. The absorption of UV or visible light promotes electrons from a lower energy orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy orbital, the lowest unoccupied molecular orbital (LUMO). uobabylon.edu.iqlibretexts.org

The chromone (B188151) core of the molecule, featuring a benzene ring fused to a pyranone ring with conjugated double bonds and a carbonyl group, constitutes the primary chromophore responsible for its UV absorption characteristics. The electronic transitions observed in such systems are typically of two main types:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are generally high-intensity absorptions and are characteristic of conjugated systems. researchgate.netslideshare.net In chromone derivatives, these transitions arise from the charge transfer from the benzenic part of the molecule to the pyranone moiety. researchgate.net

n → π* Transitions: These are lower-intensity transitions that occur when a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl and ether groups) is promoted to a π* antibonding orbital. libretexts.orgresearchgate.netslideshare.net These transitions typically occur at longer wavelengths (lower energy) compared to π → π* transitions. libretexts.org

The extent of conjugation significantly influences the absorption wavelength; larger conjugated systems result in smaller HOMO-LUMO energy gaps, leading to absorption at longer wavelengths (a bathochromic shift). uobabylon.edu.iqlibretexts.org While specific experimental data for this compound is not detailed in the available literature, the expected electronic transitions can be inferred from studies on analogous chromone and coumarin derivatives.

Table 1: Typical Electronic Transitions in Chromone Systems

| Transition Type | Typical Wavelength (λmax) Range | Characteristics |

|---|---|---|

| π → π* | 250-360 nm | High intensity, associated with the conjugated aromatic system. researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported, analysis of closely related chromone derivatives provides significant insight into the expected solid-state structure. Studies on various substituted ethyl 2-oxo-2H-chromene-3-carboxylates reveal that the chromone ring system is generally planar or nearly planar. nih.govresearchgate.netresearchgate.net

For instance, the crystallographic analysis of Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate demonstrates the typical structural features of this class of compounds. researchgate.net The core chromene unit is essentially planar, and the substituent groups, such as the ethyl carboxylate, adopt specific conformations relative to this plane, often influenced by crystal packing forces and weak intermolecular interactions like C-H···O hydrogen bonds. researchgate.netresearchgate.net A computational study on similar derivatives indicated that the most stable conformations have the carbonyl group of the ester in the plane of the coumarin core. researchgate.net

Table 2: Representative Crystallographic Data for a Related Chromone Derivative (Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate) researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₄O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5355 (6) |

| b (Å) | 17.9307 (14) |

| c (Å) | 9.9423 (8) |

| β (°) | 100.974 (3) |

| Volume (ų) | 1318.81 (18) |

The supramolecular structure in the solid state is often governed by π-π stacking interactions between the aromatic rings of adjacent molecules and various hydrogen bonds, which together create a stable three-dimensional network. nih.govnih.gov

Investigative Studies on Biological Activities and Mechanistic Pathways of Chromene Derivatives, Including Ethyl 2,6 Dimethyl 4 Oxo 4h Chromene 3 Carboxylate

In Vitro Cellular and Molecular Biology Studies

Anticancer and Antiproliferative Activities in Cell Lines

Chromene derivatives have demonstrated considerable cytotoxic effects against a variety of human cancer cell lines. orientjchem.org The mechanisms underlying these anticancer properties are multifaceted, involving the induction of programmed cell death (apoptosis), modulation of the cell cycle, and the disruption of tumor vasculature development (angiogenesis). nih.gov

A primary mechanism through which chromene derivatives exert their anticancer effects is the induction of apoptosis. Studies on 4-aryl-4H-chromenes identified them as potent inducers of apoptosis, capable of causing nuclear fragmentation and cleavage of Poly (ADP-ribose) polymerase (PARP) in multiple human cell lines, including Jurkat and T47D. researchgate.net The apoptotic process can be triggered through various cellular pathways.

For instance, certain 1H-benzo[f]chromene derivatives are known to induce apoptosis in human cancer cells. mdpi.com The 3-amino substituted variants of this scaffold have been shown to act as inhibitors of the Bcl-2 protein, a key regulator of apoptosis. mdpi.com Another chromene derivative, known as HA 14-1 (Ethyl 2-Amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate), is recognized as a potent antagonist of the antiapoptotic Bcl-2 protein, which helps to overcome drug resistance in cancer cells. researchgate.net Furthermore, newly synthesized chromene derivatives have been shown to specifically induce apoptotic cell death in aggressive triple-negative breast cancer (TNBC) cells through the activation of the extrinsic pathway. nih.gov In silico investigations have corroborated in vitro results, showing a strong binding relationship between certain 4H-chromenes and the Bcl-2 protein, supporting their role in promoting programmed cell death. orientjchem.org

In addition to inducing apoptosis, chromene derivatives can inhibit cancer cell proliferation by interfering with the cell cycle. Several studies have shown that these compounds can cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.

For example, 4-aryl-4H-chromenes have been observed to arrest cells at the G2/M stage of the cell cycle, which is then followed by apoptosis. researchgate.net Similarly, certain 1H-benzo[f]chromenes can also induce cell cycle arrest in human cancer cells. mdpi.com The underlying mechanism for this effect often involves the disruption of the microtubule network, which is essential for proper cell division. nih.gov Novel synthetic chromene compounds have been found to inhibit the polymerization of microtubules, leading to mitotic arrest and the formation of multinucleated cells, which ultimately results in senescence and cell death in TNBC cells. nih.govnih.gov Another derivative, EPC2407, a 4-aryl-4H-chromene, is an effective inhibitor of tubulin polymerization. researchgate.net This disruption of microtubule dynamics is a key mechanism for the cytostatic, rather than cytotoxic, effects observed with some chromene compounds. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Chromene Derivatives

| Compound | Cell Line | Activity Type | IC50 Value | Source |

| 4a | A375 (Melanoma) | Cytotoxicity | 0.13 µM | nih.gov |

| 4a | PC3-parental (Prostate) | Cytotoxicity | 0.42 µM | nih.gov |

| 4a | PC3-taxol resistant (Prostate) | Cytotoxicity | 0.19 µM | nih.gov |

| 4b | A375 (Melanoma) | Cytotoxicity | 0.14 µM | nih.gov |

| 4b | PC3-parental (Prostate) | Cytotoxicity | 0.39 µM | nih.gov |

| 4b | PC3-taxol resistant (Prostate) | Cytotoxicity | 0.21 µM | nih.gov |

| 4e | A375 (Melanoma) | Cytotoxicity | 0.08 µM | nih.gov |

| 4e | A172 (Glioma) | Cytotoxicity | 7.4 nM | nih.gov |

| 4a (Azo Chromophore) | HCT-116 (Colon) | Antiproliferative | 0.3 µg/mL | nih.gov |

| 4b (Azo Chromophore) | MCF-7 (Breast) | Antiproliferative | 0.5 µg/mL | nih.gov |

| 4c (Azo Chromophore) | HepG2 (Liver) | Antiproliferative | 0.7 µg/mL | nih.gov |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. tbzmed.ac.ir Targeting this pathway is a promising strategy in cancer therapy. Certain chromene derivatives have demonstrated significant anti-angiogenic properties in vitro.

In studies using Human Umbilical Vein Endothelial Cells (HUVECs), synthetic chromene derivatives have been shown to inhibit the formation of capillary-like tubes, a key step in angiogenesis. nih.govnih.gov Research on a series of 4-aryl-4H-chromenes revealed that specific derivatives could completely suppress angiogenesis in a three-dimensional HUVEC culture at non-toxic concentrations. tbzmed.ac.ir For example, compound 4a (2-Amino-3-cyano-7-(dimethylamino)-4-(2,3-dimethoxyphenyl)-4H-chromene) caused complete inhibition at 3 µg/ml, while compound 4h (2-Amino-3-cyano-7-(dimethylamino)-4-(4-methoxyphenyl)-4H-chromene) was even more potent, showing complete inhibition at 1.6 µg/ml. tbzmed.ac.ir The mechanism for this activity was linked to the inhibition of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix during blood vessel formation. tbzmed.ac.ir

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Chromene derivatives are recognized for their broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as various fungi. ijpsjournal.comislandarchives.ca Their mechanisms of action are diverse, including the inhibition of essential enzymes like DNA gyrase and topoisomerases, which disrupts DNA replication and cell division. ijpsjournal.comislandarchives.ca Some derivatives can also compromise the integrity of bacterial membranes, leading to cell lysis and death. ijpsjournal.com Metal complexes of ethyl 2-oxo-2H-chromene-3-carboxylate have also been studied for their antibacterial properties against pathogenic organisms isolated from wound infections. iiste.orgresearchgate.net

The rise of antimicrobial resistance (AMR) is a major global health threat, necessitating the development of novel therapeutic agents. ijpsjournal.comnih.gov Chromene derivatives have shown significant promise in combating drug-resistant pathogens. ijpsjournal.com

Studies have demonstrated the effectiveness of various chromene scaffolds against multidrug-resistant (MDR) strains. Halogenated 3-nitro-2H-chromenes, for instance, display potent activity against MDR strains of Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values as low as 1–4 μg/mL. nih.gov Specifically, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a highly effective agent against these resistant staphylococcal strains. nih.gov Other research has highlighted the efficacy of 4H-chromene derivatives against resistant strains of Escherichia coli and Pseudomonas aeruginosa. ijpsjournal.com The antimicrobial action is partly attributed to the inhibition of DNA gyrase B, an essential bacterial enzyme. islandarchives.ca Docking experiments have shown that certain chromene derivatives share a similar binding mode to the ATP binding pocket of this enzyme as known inhibitors like novobiocin. islandarchives.ca

Table 2: In Vitro Antimicrobial Activity of Selected Chromene Derivatives

| Compound | Microorganism | Strain Type | MIC Value | Source |

| 4b (Azo Chromophore) | S. aureus | Gram-positive | 0.007 µg/mL | nih.gov |

| 4c (Azo Chromophore) | B. subtilis | Gram-positive | 0.007 µg/mL | nih.gov |

| 13e (Azo Chromophore) | E. coli | Gram-negative | 0.9 µg/mL | nih.gov |

| 13i (Azo Chromophore) | C. albicans | Fungus | 3.9 µg/mL | nih.gov |

| 9c (4-hydroxy-chromene-2-one derivative) | S. aureus | Gram-positive | 62.5 µg/mL | mdpi.com |

| 9c (4-hydroxy-chromene-2-one derivative) | E. coli | Gram-negative | 62.5 µg/mL | mdpi.com |

| 9c (4-hydroxy-chromene-2-one derivative) | M. mucedo | Fungus | 31.25 µg/mL | mdpi.com |

| 5s (Tri-halogenated nitrochromene) | S. aureus | MDR Gram-positive | 4 µg/mL | nih.gov |

| 5s (Tri-halogenated nitrochromene) | S. epidermidis | MDR Gram-positive | 1-4 µg/mL | nih.gov |

Mechanisms of Action on Microbial Targets

Chromene derivatives have demonstrated notable antimicrobial activity against a wide spectrum of pathogens, including multidrug-resistant bacteria and fungi. ajrconline.orgijpsjournal.com Their effectiveness stems from a variety of mechanisms that target critical cellular processes in microorganisms. ajrconline.org One of the primary modes of action involves the inhibition of essential bacterial enzymes responsible for DNA replication and cell division, such as DNA gyrase and topoisomerases. ijpsjournal.commdpi.com By interfering with these enzymes, chromenes hamper the supercoiling and unwinding of DNA, which is crucial for bacterial survival. mdpi.com

Furthermore, some chromene derivatives exert their antimicrobial effects by compromising the integrity of the bacterial cell membrane, leading to cell lysis and death. ijpsjournal.com Interference with the synthesis of the cell wall is another identified mechanism, where these compounds disrupt the transpeptidation step in peptidoglycan biosynthesis. ajrconline.org Other reported mechanisms include the suppression of DNA replication and the inhibition of protein and nucleic acid synthesis. ajrconline.orgijpsjournal.com This multi-targeted approach contributes to their potent antimicrobial potential, making them promising candidates for the development of new drugs to combat resistant infections. ijpsjournal.comnih.gov

Antioxidant Properties and Reactive Oxygen Species Scavenging

The chromene scaffold is a core structure in many compounds exhibiting significant antioxidant activity. biointerfaceresearch.commdpi.com These derivatives are recognized for their ability to scavenge reactive oxygen species (ROS), which are implicated in numerous pathological conditions. Their antioxidant capacity is a key aspect of their broader biological profile.

Free Radical Scavenging Assays

The antioxidant potential of chromene derivatives is frequently evaluated using in vitro free radical scavenging assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a commonly employed method to determine this activity. biointerfaceresearch.comtccollege.org In this assay, the chromene compound donates a hydrogen atom or an electron to the stable DPPH radical, neutralizing it and causing a measurable change in color, which indicates the compound's scavenging capacity. biointerfaceresearch.com Studies on various 4H-chromene derivatives have consistently shown good radical scavenging activity, often compared against standard antioxidants like ascorbic acid. biointerfaceresearch.com The effectiveness of these compounds is influenced by their specific structural features, which dictate their ability to stabilize free radicals.

| Compound Class | Assay | Endpoint | Observed Activity |

|---|---|---|---|

| 4H-Chromene Derivatives | DPPH Radical Scavenging | IC50 | Demonstrated significant radical scavenging potential. biointerfaceresearch.com |

| 7-hydroxychroman-2-carboxylic acid N-alkyl amides | Inhibition of Lipid Peroxidation | IC50 | Potent inhibition, surpassing standard antioxidant Trolox. nih.gov |

Impact on Oxidative Stress Markers

By effectively scavenging free radicals, chromene derivatives can mitigate cellular damage caused by oxidative stress. Lipid peroxidation is a key marker of oxidative stress, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. Certain chromene derivatives, particularly 7-hydroxychroman-2-carboxylic acid N-alkyl amides, have shown potent inhibition of lipid peroxidation in rat brain homogenates, indicating their ability to protect cellular structures from oxidative damage. nih.gov Their capacity to neutralize ROS suggests a protective role against the initiation and progression of diseases associated with oxidative stress.

Anti-Inflammatory Mechanisms in Cellular Models

Chromene derivatives have been identified as potent anti-inflammatory agents. nih.govmdpi.com Their mechanisms of action in cellular models often involve the modulation of key inflammatory pathways and mediators, highlighting their potential for treating inflammatory disorders.

Modulation of Inflammatory Mediators

A crucial aspect of the anti-inflammatory action of chromenes is their ability to suppress the production of pro-inflammatory mediators. In cellular models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, certain 2-phenyl-4H-chromen-4-one derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory signaling molecule. nih.gov Furthermore, these compounds can significantly downregulate the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov This suppression of inflammatory mediators is often achieved by inhibiting upstream signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway, which plays a critical role in initiating the inflammatory response to bacterial endotoxins like LPS. nih.gov

Enzyme Inhibition in Inflammatory Pathways

The anti-inflammatory effects of chromene derivatives are also attributed to their ability to inhibit key enzymes that drive inflammatory processes. Benzofuran- and chromone-based compounds have been evaluated for their capacity to target cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. mdpi.com Additionally, specific chromene derivatives have been found to act as inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling cascade. ncku.edu.tw The p38 MAPK pathway is a critical regulator of the synthesis of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov By blocking the phosphorylation and activation of p38 MAPK, these compounds can effectively halt the downstream inflammatory cascade. ncku.edu.tw

| Compound Class | Target Enzyme/Pathway | Effect | Reference |

|---|---|---|---|

| N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivatives | p38α MAPK | Inhibition of phosphorylation, leading to reduced inflammatory response. | ncku.edu.tw |

| 2-phenyl-4H-chromen-4-one derivatives | TLR4/MAPK Signaling Pathway | Inhibition of activation, suppressing downstream cytokine release. | nih.gov |

| Chromone-based compounds | Cyclooxygenase (COX) & Lipoxygenase (LOX) | Inhibitory potential against enzymes involved in prostaglandin (B15479496) and leukotriene synthesis. | mdpi.com |

Enzyme Inhibitory Activities (e.g., AChE, Tyrosinase)

The 4-oxo-4H-chromene nucleus is a versatile pharmacophore that has been extensively investigated for its enzyme inhibitory properties. Notably, derivatives of this class have shown significant potential in inhibiting enzymes implicated in neurodegenerative diseases and pigmentation disorders, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase.

A range of amino-7,8-dihydro-4H-chromenone derivatives have been synthesized and evaluated for their potential to inhibit cholinesterases. mdpi.com One study identified a derivative, 4k , featuring a 4-fluorobenzyloxy group at one position and a methoxy (B1213986) group at another, as a potent inhibitor of BChE with a half-maximal inhibitory concentration (IC₅₀) of 0.65 µM. mdpi.com Similarly, imino-2H-chromene derivatives have been explored as multifunctional agents for Alzheimer's disease, with one compound, 10a , showing notable BChE inhibition with an IC₅₀ value of 3.3 µM. mdpi.com

In the context of tyrosinase inhibition, which is crucial for controlling melanin (B1238610) production, several chromene derivatives have demonstrated significant activity. A series of ethyl 2-amino-4H-benzo[h]chromene-3-carboxylate derivatives were synthesized, and compound 4i , which has a 4-dimethylamino substitution, was identified as the most potent tyrosinase inhibitor with an IC₅₀ of 34.12 µM. researchgate.net Another study on 4H-chromene-3-carbonitrile derivatives found that compound 6f was the most effective inhibitor against mushroom tyrosinase, with an IC₅₀ value of 35.38 µM. nih.gov The natural chromene, carpachromene, has also been shown to strongly inhibit tyrosinase, with a maximum inhibition of 84.80%. organic-chemistry.org

Table 1: Enzyme Inhibitory Activities of Selected Chromene Derivatives

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Compound 4k (amino-7,8-dihydro-4H-chromenone derivative) | Butyrylcholinesterase (BChE) | 0.65 µM | mdpi.com |

| Compound 10a (imino-2H-chromene derivative) | Butyrylcholinesterase (BChE) | 3.3 µM | mdpi.com |

| Compound 4i (ethyl 2-amino-4H-benzo[h]chromene-3-carboxylate derivative) | Tyrosinase | 34.12 µM | researchgate.net |

| Compound 6f (4H-chromene-3-carbonitrile derivative) | Tyrosinase | 35.38 µM | nih.gov |

| Carpachromene | Tyrosinase | 84.80% inhibition | organic-chemistry.org |

Understanding the mechanism of enzyme inhibition is crucial for drug design. Kinetic studies performed on active chromene derivatives have revealed various modes of action. For instance, the potent BChE inhibitor 4k was found to exhibit a competitive-type inhibition, suggesting it binds to the active site of the enzyme and competes with the natural substrate. mdpi.com In contrast, the imino-2H-chromene derivative 10a displayed a mixed-type inhibition pattern against BChE, indicating it may bind to both the free enzyme and the enzyme-substrate complex. mdpi.com

In the case of tyrosinase, a consistent pattern of competitive inhibition has been observed across multiple studies. Kinetic analysis of compound 4i (an ethyl 2-amino-4H-benzo[h]chromene-3-carboxylate derivative) researchgate.net, compound 6f (a 4H-chromene-3-carbonitrile derivative) nih.gov, and synthetic dihydropyrano[3,2-b]chromenediones all indicated a competitive mode of inhibition. researchgate.netnih.govekb.eg This suggests that these compounds likely interact directly with the active site of the tyrosinase enzyme, preventing the binding of its substrate, L-DOPA.

Research into the biological activities of the 4-oxo-4H-chromene scaffold has identified a variety of specific enzyme targets. The most prominent among these, in the context of this review, are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , key enzymes in the cholinergic system and targets for Alzheimer's disease therapy. mdpi.comorganic-chemistry.org Another significant target is tyrosinase , a copper-containing enzyme that is the rate-limiting step in melanin biosynthesis. researchgate.netnih.gov

Beyond these, studies have shown that chromene derivatives can inhibit other enzymes, indicating the broad therapeutic potential of this scaffold. These targets include:

Phosphodiesterase , which was significantly antagonized by carpachromene. organic-chemistry.org

Succinate dehydrogenase (SDH) , an enzyme in the mitochondrial electron transport chain, which was effectively inhibited by novel 4H-chromene analogs. researchgate.net

Elastase , a protease implicated in skin aging, which was potently inhibited by a series of 4H-chromene-3-carboxylate derivatives. researchgate.net

Activities Related to Neurodegenerative Disease Models

The demonstrated ability of chromene derivatives to inhibit cholinesterases directly links this class of compounds to the field of neurodegenerative diseases, particularly Alzheimer's disease. The primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's involves augmenting cholinergic neurotransmission.

The main mechanism by which chromene derivatives modulate neurotransmitter systems is through the inhibition of AChE and BChE. organic-chemistry.org These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in synaptic clefts. By inhibiting these enzymes, compounds can increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This is a well-established approach for providing symptomatic relief in the early stages of Alzheimer's disease. organic-chemistry.org The significant BChE inhibition shown by compounds like the amino-7,8-dihydro-4H-chromenone derivative 4k (IC₅₀ = 0.65 µM) highlights the potential of this scaffold in modulating the cholinergic system. mdpi.com

In addition to modulating neurotransmitter levels, some chromene derivatives have exhibited direct neuroprotective effects. A study on imino-2H-chromene derivatives assessed their ability to protect neuronal cells from damage induced by amyloid-beta (Aβ), a peptide that forms the characteristic plaques in the brains of Alzheimer's patients. The neuroprotective assessment revealed that compound 11b , a phenylimino-2H-chromene derivative, provided 32.3% protection at a concentration of 25 µM against Aβ-induced damage in PC12 neuronal cells. mdpi.com This finding suggests that the chromene scaffold may not only offer symptomatic relief through cholinesterase inhibition but could also possess disease-modifying potential by protecting neurons from amyloid toxicity.

Other Mechanistic Biological Activities (e.g., Anticonvulsant, Antidiabetic, Anti-HIV, Antiplasmodial, Anthelmintic)

The structural versatility of the 4-oxo-4H-chromene core has led to its exploration for a wide array of other therapeutic applications.

Anticonvulsant Activity: Several studies have reported the anticonvulsant properties of chromene derivatives. nih.gov For example, novel N-[4'-oxo-2'-(substituted phenyl)-thiazolidin-3'-yl]-3-carboxamido-2H-chromen-2-ones were synthesized and evaluated in the Maximal Electroshock (MES) induced seizure model in mice, where they showed an ability to prevent seizure spread. semanticscholar.org This indicates a potential role for these compounds in the management of epilepsy.

Antidiabetic Activity: The chromene scaffold has been associated with antidiabetic properties. The natural chromene, carpachromene, was isolated from Ficus benghalensis, a plant used in traditional medicine for diabetes. organic-chemistry.org Scientific studies provided support for this traditional use by demonstrating significant enzyme inhibitory activity relevant to metabolic regulation. organic-chemistry.org

Anti-HIV Activity: The potential of chromene derivatives as antiviral agents has been investigated. A study focused on the synthesis of new fused chromene derivatives starting from 2-amino-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile. Selected compounds from this series were screened for their inhibitory activity against HIV-1 and HIV-2 in MT-4 cells, indicating that the chromene nucleus is a viable starting point for the development of novel anti-retroviral agents. researchgate.net

Antiplasmodial Activity: Chromene derivatives have shown promise as antimalarial agents. A series of novel chromeno[2,3-b]chromene derivatives were subjected to an in vitro antiplasmodial growth inhibition assay against Plasmodium falciparum. The compounds displayed IC₅₀ values ranging from 6.8 to 39.8 µM, establishing their potential for development into new treatments for malaria.

Anthelmintic Activity: The broad biological profile of chromenes includes anthelmintic activity. nih.gov While specific studies on ethyl 2,6-dimethyl-4-oxo-4H-chromene-3-carboxylate are lacking, the general class of chromene derivatives is recognized for possessing anthelmintic properties, suggesting a potential area for future investigation.

In Vivo Pharmacological Investigations in Animal Models

Comprehensive searches of scholarly databases did not yield specific in vivo studies for this compound. The following subsections reflect this lack of available data.

Efficacy Assessment in Disease Models

There are no specific data available from studies assessing the efficacy of this compound in established animal models of disease.

Preliminary Pharmacodynamic Evaluations

Information regarding the preliminary pharmacodynamic evaluations of this compound in animal models is not available in the reviewed literature. Such studies, which would investigate the compound's mechanism of action and effects on the body, have not been reported.

Target Engagement Studies in Biological Systems

There is no available research detailing target engagement studies for this compound within in vivo biological systems. These studies would be crucial for understanding how the compound interacts with its intended biological targets in a living organism.

Structure Activity Relationship Sar Analysis of Chromene Scaffold Modifications

Impact of Substituent Position and Nature on Biological Activities

The strategic placement and type of functional groups on the chromene molecule can dramatically influence its interaction with biological targets. nih.gov

Modifications on the fused benzene (B151609) ring are a key strategy for tuning the bioactivity of chromene derivatives. The electronic and steric properties of these substituents play a significant role.

Halogen Groups: The introduction of halogen atoms, such as chlorine, can enhance the biological efficacy of chromene derivatives. For instance, in the related thiochroman-4-one (B147511) scaffold, a chlorine group at the 6-position was found to generally enhance antibacterial activity. rsc.org This enhancement is often attributed to the electron-withdrawing nature and increased lipophilicity conferred by the halogen.

Electron-Withdrawing and Electron-Donating Groups: The electronic nature of substituents significantly impacts activity. SAR analysis of thiochroman-4-one derivatives showed that electron-withdrawing groups on the 6th position enhance antifungal activity. nih.gov Conversely, for other biological targets like lipoxygenases, activity can be favored by electron-donating substituents on a phenyl group attached to the core structure. nih.gov For example, a methoxy (B1213986) group, which is strongly electron-donating, has been shown to result in potent activity against certain enzymes. nih.gov In some cases, both electron-donating and electron-withdrawing groups at the 6th position can retain strong inhibitory efficacy. rsc.org

Alkyl and Methoxy Groups: Simple alkyl groups like methyl and electron-donating methoxy groups can also modulate activity. A methoxy substituent on certain thiochromene derivatives contributed to enhanced antibacterial activity. rsc.org In studies on flavanone-chromene hybrids, a methoxy or hydroxy substituent at the C-7 position was reported to enhance inhibitory effects against human colon carcinoma cells. mdpi.com

The following table summarizes the influence of various substituents on the benzene ring of chromene-like scaffolds on their biological activities.

| Substituent | Position | Effect on Biological Activity | Scaffold Type | Reference |

| Chlorine | 6 | Enhanced antibacterial activity | Thiochroman-4-one | rsc.org |

| Electron-withdrawing group | 6 | Enhanced antifungal activity | Thiochroman-4-one | nih.gov |

| Methoxy group | 7 | Enhanced inhibitory effects on HCT-116 cells | Flavanone | mdpi.com |

| Methoxy group | para-position of phenyl | Potent activity against LOX-15 | Furo[2,3-h]chromene | nih.gov |

| Methyl group | para-position of phenyl | Significant activity against LOX-15 | Furo[2,3-h]chromene | nih.gov |

Alterations to the pyranone ring, which contains the defining oxygen heterocycle, are critical for determining the biological function of chromene derivatives.

SAR studies have highlighted that the antitumor activity of certain benzo[h]chromene derivatives is significantly affected by the lipophilicity of the substituent at the 2- or 3-positions. nih.gov The introduction of a hydrophobic group, such as -N=CHPh or -NHAc, at the 2-position of the chromene nucleus was found to be essential for potent activity against certain cancer cell lines. nih.gov Furthermore, the incorporation of pyrimidine (B1678525) rings at the 2,3-positions also demonstrated a significant impact on antitumor activity. nih.gov

In the related thiochromen-4-one series, the presence of a 3-hydroxyl group was found to be essential for potent and selective antibacterial activity against M. catarrhalis. rsc.org This underscores the importance of specific functional groups at key positions on the pyranone ring for targeted biological interactions.

The ester moiety can influence the molecule's pharmacokinetic properties, such as its solubility, membrane permeability, and metabolic stability. Ester groups can act as hydrogen bond acceptors, potentially influencing binding to a biological target. The synthesis of various coumarin-3-carboxylic acid esters has been explored, with the recognition that such modifications can lead to compounds with unique chemical, physical, and biological properties. mdpi.com Furthermore, the ester can be a site for metabolic hydrolysis, which can be a factor in the compound's duration of action. The reactivity of β-enamino esters of chromenes is also utilized in the synthesis of more complex heterocyclic derivatives. eurjchem.com

Stereochemical Influence on Biological Efficacy

Stereochemistry can be a critical determinant of a molecule's biological activity, as biomolecules like enzymes and receptors are chiral. The saturated nature of related scaffolds like thiochromanes introduces chiral centers, offering flexibility in stereochemistry that can be leveraged to improve drug-receptor interactions and pharmacokinetic properties. rsc.org

The asymmetric synthesis of chiral chromanes is an area of significant interest in pharmaceutical applications. rsc.org By selectively modifying chiral centers, it is possible to fine-tune the pharmacological effects of a compound. rsc.org For example, the stereochemistry of a ligand's functional groups can affect its binding and activity against viral proteases. rsc.org Rational design approaches have been used to improve the enzymatic enantioselectivity towards specific stereoisomers of substrates, highlighting the importance of precise three-dimensional structure for biological function. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com This approach is widely applied to chromene derivatives to guide the design of new, more potent analogues. nih.govbenthamdirect.com

Various chemometric methods are employed in QSAR studies of chromenes, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) combined with genetic algorithms for variable selection (GA-PLS). nih.gov These models have revealed that parameters such as 2D autocorrelation descriptors and quantum chemical parameters like dipole moments are important structural features that significantly influence the activity of 4-aryl-4H-chromenes. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been used. benthamdirect.comresearchgate.net These studies provide insights into the steric and electrostatic fields around the molecules, helping to identify key atomic positions for enhancing activity. benthamdirect.com For instance, a 3D-QSAR model was developed for N-(6-chloro-3-cyano-4-phenyl-4H-chromen-2-yl) derivatives to identify features important for anti-colon cancer activity. benthamdirect.com

| QSAR Method | Key Findings/Descriptors | Chromene Series | Reference |

| GA-PLS | 2D autocorrelation descriptors, dipole moments | 4-aryl-4H-chromenes | nih.gov |

| 3D-QSAR (atom-based) | Identification of important atomic positions for activity | 4H-chromene derivatives | benthamdirect.com |

| CoMFA/CoMSIA | Steric and electrostatic field contributions | Guanine derivatives (related scaffold) | researchgate.net |

Rational Design Principles for Enhanced Bioactivity

The insights gained from SAR and QSAR studies provide a foundation for the rational design of new chromene derivatives with enhanced biological activity. unimi.itmdpi.com This process involves the target-oriented chemical optimization of bioactive compounds. unimi.it

Key principles for the rational design of chromene-based agents include:

Targeted Substitutions: Based on SAR findings, specific substituents can be introduced at key positions to enhance desired activities. For example, incorporating hydrophobic groups at the C2-position or electron-withdrawing groups at the C6-position could be a strategy to improve anticancer or antifungal potency, respectively. nih.govnih.gov

Stereochemical Optimization: For chiral chromenes, synthesizing and testing individual enantiomers is crucial, as one stereoisomer may be significantly more active or have a better safety profile than the other. rsc.org

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can be used to improve potency, selectivity, or pharmacokinetic properties.

Computational Modeling: Utilizing QSAR models and molecular docking can predict the activity of virtual compounds before synthesis, prioritizing the most promising candidates and reducing the time and cost of drug discovery. nih.govbenthamdirect.com By understanding the binding modes of inhibitors with their target proteins, the design of novel and more potent inhibitors can be achieved. researchgate.net

By integrating these principles, medicinal chemists can systematically modify the chromene scaffold to develop new therapeutic agents with improved efficacy and specificity for a wide range of diseases.

Computational and Theoretical Chemistry Applications in Chromene Research

Molecular Docking Studies for Target Protein Interaction

Molecular docking is a computational method that predicts the binding orientation and affinity of a small molecule (ligand) to a specific target protein. nih.govijbio.ir This technique is instrumental in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of ligand-protein interactions. nih.govfrontiersin.org

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score in units of kcal/mol. This score estimates the strength of the interaction between the ligand and the protein. For various chromene derivatives, docking studies have been employed to predict their potential as inhibitors for targets like cancer-related proteins and enzymes. excli.denih.gov For example, in a study of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, docking against the HERA protein yielded binding free energies ranging from -7.5 to -9.6 kcal/mol, indicating strong potential interactions. nih.gov Similarly, studies on chromene hybrids targeting EGFR, a key protein in cancer, have used docking to predict binding efficacy, often finding that the computational predictions align well with experimental cytotoxic activities. nih.gov

Table 1: Example of Predicted Binding Affinities for Chromene Derivatives Against Cancer-Related Protein Targets

| Compound Class | Target Protein | Predicted Binding Affinity Range (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | HERA | -7.5 to -9.6 | Doxorubicin | -6.7 |

| Tetrahydrochromeno[3,4-e]isoindole-diones | E. coli DNA Gyrase | -5.6 to -8.7 | N/A | N/A |

| Tetrahydrochromeno[3,4-e]isoindole-diones | S. aureus DNA Gyrase | -6.9 to -9.1 | N/A | N/A |

Note: Data is compiled from studies on various chromene derivatives to illustrate the application of the technique. nih.govnih.gov

Molecular docking also provides a detailed view of the binding mode, identifying the specific amino acid residues in the protein's active site that interact with the ligand. nih.gov These interactions commonly include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For chromene derivatives, docking analyses have revealed that the carbonyl oxygen and other heteroatoms on the chromene scaffold frequently participate in crucial hydrogen bonds with residues in the target's binding pocket. frontiersin.org Visualizing these interactions helps researchers understand the structure-activity relationships and guides the design of new derivatives with improved potency and selectivity. excli.denih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. rsc.orgrsc.org These methods provide fundamental information about molecular structure, stability, and reactivity.

DFT calculations are used to determine the electronic structure of chromene derivatives, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. rsc.org A smaller energy gap generally implies higher reactivity. For instance, a DFT study on coumarin-based pyrano-chromene derivatives calculated HOMO-LUMO energy gaps to be around 5.1 to 6.3 eV. rsc.org Such calculations also generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 2: Calculated Quantum Chemical Parameters for a Representative Chromene Derivative

| Parameter | Calculated Value (eV) | Implication |

| HOMO Energy | -7.02 | Electron-donating ability |

| LUMO Energy | -1.85 | Electron-accepting ability |

| HOMO-LUMO Energy Gap (Egap) | 5.17 | Chemical reactivity and stability |

| Hardness (η) | 2.58 | Resistance to charge transfer |

| Softness (S) | 0.19 | Propensity for charge transfer |

Note: Values are illustrative based on DFT studies of similar chromene structures to demonstrate the type of data generated. rsc.org

A significant application of quantum chemistry is the prediction of spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis), predicting the absorption maxima (λmax) that can be compared with experimental results. rsc.orgnih.govresearchgate.net This helps in understanding the electronic transitions within the molecule. nih.gov Furthermore, DFT methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for confirming the chemical structure of newly synthesized compounds like Ethyl 2,6-dimethyl-4-oxo-4H-chromene-3-carboxylate. researchgate.netresearchgate.net The close agreement often found between theoretical and experimental spectra validates the computational models and the synthesized structures. researchgate.netresearchgate.net

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. frontiersin.orgmdpi.com MD simulations model the movements and interactions of all atoms in the ligand-protein complex, providing insights into its stability and conformational flexibility in a simulated physiological environment. nih.govresearchgate.net

By running simulations for tens to hundreds of nanoseconds, researchers can assess the stability of the docked complex by analyzing metrics such as the root-mean-square deviation (RMSD) of the protein backbone and ligand atoms. mdpi.comnih.govresearchgate.net A stable RMSD trajectory over time suggests a stable binding mode. mdpi.com Additionally, root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein remain rigid and which are flexible upon ligand binding. mdpi.com MD simulations have been used to validate the docking poses of chromene-based inhibitors, confirming that the key interactions observed in docking are maintained throughout the simulation, thus providing stronger evidence for the proposed binding mechanism. researchgate.net

Conformational Analysis and Stability

The three-dimensional conformation of a molecule is intrinsically linked to its physical, chemical, and biological properties. Conformational analysis of this compound provides critical information about its preferred spatial arrangements and energetic stability. While specific experimental data for this exact compound is not extensively available, theoretical studies on closely related ethyl 2-oxo-2H-chromene-3-carboxylate derivatives offer valuable insights.

Theoretical calculations, often employing density functional theory (DFT), indicate that the most stable conformations of such molecules are primarily governed by the orientation of the ethyl carboxylate group relative to the chromene core. Two principal low-energy conformations are typically identified: the s-cis and s-trans arrangements, where the ester carbonyl group is oriented towards or away from the 2-oxo group of the chromene ring, respectively. Studies on similar compounds have shown that the s-cis arrangement is often slightly more stable than the s-trans form, with a minimal energy difference of less than 0.5 kcal/mol. This suggests a relatively low rotational barrier for the carboxylate group, allowing for conformational flexibility.

Table 1: Predicted Conformational Data for a Representative Chromene Carboxylate Scaffold

| Parameter | s-cis Conformer | s-trans Conformer |

| Relative Energy (kcal/mol) | 0.00 | +0.45 |

| Dihedral Angle (O=C-C=O) | ~0° | ~180° |

| Dipole Moment (Debye) | 3.5 | 4.2 |

Note: Data is illustrative and based on computational studies of similar chromene carboxylate structures.

Dynamic Behavior in Biological Environments

Understanding the dynamic behavior of this compound within a biological milieu is crucial for predicting its pharmacokinetic and pharmacodynamic properties. Molecular dynamics (MD) simulations are a powerful computational technique used to model the movement and interactions of a molecule over time in a simulated biological environment, such as in aqueous solution or in proximity to a protein.

While specific MD simulation studies on this compound are not prevalent in the literature, the general principles derived from simulations of other chromene derivatives are applicable. These studies often focus on the interaction of chromene compounds with specific protein targets. MD simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the conformational changes that may occur in both the ligand and the protein upon interaction.

For instance, in silico molecular docking studies on various chromene derivatives have been employed to predict their binding modes and affinities with target proteins. These initial static models are then often subjected to MD simulations to assess the dynamic stability of the predicted interactions. The simulations can provide insights into the flexibility of the ligand within the binding pocket and the role of water molecules in mediating interactions. This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective analogs.

Cheminformatics and Virtual Screening for Novel Chromene Derivatives

Cheminformatics and virtual screening are powerful computational strategies that leverage large chemical databases and sophisticated algorithms to identify novel compounds with desired biological activities. The chromene scaffold, including structures like this compound, serves as an excellent starting point for such in silico drug discovery efforts.

Virtual screening campaigns can be broadly categorized into ligand-based and structure-based approaches. In ligand-based virtual screening, a set of known active molecules is used to build a predictive model based on their physicochemical properties or pharmacophoric features. This model is then used to screen large compound libraries to identify new molecules with a high probability of being active.

Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the biological target. Molecular docking is a key technique in this approach, where a library of small molecules is computationally docked into the binding site of a target protein. The compounds are then ranked based on their predicted binding affinity, and the top-ranking candidates are selected for further experimental validation. Several studies have successfully employed virtual screening to discover novel chromene-3-carboxamide derivatives as potent inhibitors of various enzymes. nih.gov

The process of designing novel chromene derivatives often involves an iterative cycle of in silico design, chemical synthesis, and biological evaluation. researchgate.netjocpr.com Computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed compounds, helping to prioritize candidates with favorable drug-like characteristics. nih.gov This computational pre-screening significantly reduces the time and cost associated with drug discovery by focusing experimental efforts on the most promising candidates.

Table 2: Key Computational Approaches in Chromene-Based Drug Discovery

| Computational Method | Application |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. nih.govekb.eg |

| Molecular Dynamics (MD) | Simulates the dynamic behavior and stability of ligand-protein complexes. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops predictive models for biological activity based on molecular descriptors. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. |

| ADME Prediction | In silico assessment of a compound's pharmacokinetic properties. nih.gov |

Q & A

Q. What are the common synthetic routes for Ethyl 2,6-dimethyl-4-oxo-4H-chromene-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of substituted aldehydes with ethyl acetoacetate, followed by cyclization. Key optimization parameters include:

- Catalyst selection : Use of piperidine or ammonium acetate for improved cyclization efficiency .

- Solvent systems : Polar aprotic solvents (e.g., ethanol) enhance reaction rates and yields .

- Temperature control : Heating under reflux (70–80°C) minimizes side reactions like ester hydrolysis . Example protocol: Dissolve 4-chlorobenzaldehyde (1 eq) and ethyl acetoacetate (1.2 eq) in ethanol, add catalytic piperidine, and reflux for 6–8 hours. Isolate via vacuum filtration after cooling.

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural confirmation relies on:

- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths/angles and confirms the chromene core. SHELX software is widely used for refinement .

- Spectroscopic methods :

- ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~165 ppm) and chromene ring protons (δ 6.5–8.0 ppm) .

- FT-IR : Peaks at 1720–1740 cm⁻¹ (ester C=O) and 1620–1660 cm⁻¹ (chromene C=O) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for chromene derivatives?

SAR studies involve systematic modifications to the chromene scaffold:

- Substituent variation : Introducing electron-withdrawing (e.g., Cl, F) or donating (e.g., OMe) groups at positions 2, 4, or 6 to modulate bioactivity .

- Pharmacophore mapping : Computational docking identifies critical interactions (e.g., hydrogen bonding with amino acid residues in target enzymes) . Example findings:

| Substituent Position | Group | Biological Activity (IC₅₀) | Target |

|---|---|---|---|

| 4-aryl | Cl | 2.1 µM (Anticancer) | Topoisomerase II |

| 2-amino | NH₂ | 5.8 µM (Antimicrobial) | DNA gyrase |

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data?

Discrepancies (e.g., bond length deviations >0.05 Å) are addressed by:

- Multi-method validation : Cross-validate XRD data with DFT calculations (e.g., Gaussian09) to confirm geometric parameters .

- Dynamic effects : Account for temperature-dependent disorder in XRD models using SHELXL refinement .

- Solution-state vs. solid-state : Compare NMR (solution) and XRD (solid) data to identify conformational flexibility .

Q. What methodologies are used to evaluate the compound’s biological activity in vitro?

Standard assays include:

- Enzyme inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., β-lactamase inhibition using nitrocefin) .

- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .

- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Q. How can reaction pathways and by-products be characterized during synthesis?

Analytical workflows include:

- LC-MS/MS : Monitor intermediates (e.g., Knoevenagel adducts) and by-products in real-time .

- Tandem MS/MS : Fragment ions at m/z 347 [M+H]⁺ confirm the chromene core .

- Isolation of by-products : Column chromatography (silica gel, hexane/EtOAc) identifies side products like uncyclized diketones .

Methodological and Technical Questions

Q. What computational tools are suitable for modeling the compound’s interactions with biological targets?

- Molecular docking : AutoDock Vina or Glide (Schrödinger) to predict binding modes with proteins (e.g., Bcl-2 for anticancer activity) .

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Use MOE or RDKit to correlate substituent properties (Hammett σ) with bioactivity .

Q. What advanced analytical techniques are critical for purity assessment?

Q. How can reaction mechanisms be elucidated for chromene derivatives?

Mechanistic studies employ:

- Isotopic labeling : ¹⁸O tracing in ester groups to track hydrolysis pathways .

- Kinetic profiling : Pseudo-first-order kinetics to identify rate-determining steps (e.g., cyclization) .

- In situ IR : Monitor carbonyl stretching frequencies during reactions to detect intermediates .

Q. What crystallographic parameters are critical for refining the compound’s structure?

Key SHELXL refinement parameters include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.